4-Diethylaminopyridine
Overview
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It is a highly efficient catalyst for acylation reactions .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . A study has also shown the synthesis of 4-dimethylaminopyridinium salts of benzoates and a phenolate ion .Molecular Structure Analysis
The molecular formula of DMAP is C7H10N2 and it has a molar mass of 122.17 g/mol . The InChI key is VHYFNPMBLIVWCW-UHFFFAOYSA-N .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It has a density of 0.906 g/mL at 25 °C . The solubility in water is 76 g/L at 25 ºC .Scientific Research Applications
Synthesis and Chemical Properties
4-Diethylaminopyridine has been investigated for its chemical synthesis and properties. Potts and Winslow (1987) reported its preparation through a seven-step sequence, starting from pinacolone and using readily available reagents, which involves intermediates like acylketene dithioacetal, a 2-ene-1,5-dione, and pyrylium salts (Potts & Winslow, 1987).
Neurophysiological Effects
Aminopyridines, including 4-Diethylaminopyridine, have been studied for their impact on neurophysiological functions. Wu et al. (2009) found that 4-Diethylaminopyridine and similar compounds directly stimulate high voltage-activated Ca2+ channels in neurons, which challenges the conventional view that these compounds facilitate synaptic and neuromuscular transmission by blocking Kv channels (Wu et al., 2009).
Spectroscopic and Photophysical Investigations
Szydłowska et al. (2007) conducted spectroscopic and photophysical studies on 4-Diethylaminopyridine, examining its interactions with protic solvents under supersonic jet conditions. This research provided insights into the changes in photophysics induced by the complexation of 4-Diethylaminopyridine with solvent molecules (Szydłowska et al., 2007).
Photochemical Transformations
The photochemical behavior of 4-Diethylaminopyridine and its derivatives has been explored. Williams et al. (1965) investigated the ultraviolet irradiation of these compounds, leading to various transformations like cis-trans isomerization and dimer formation. This research adds to the understanding of the photochemical properties of 4-Diethylaminopyridine and related compounds (Williams et al., 1965).
Drug Interaction and Molecular Mechanism Studies
Studies have also focused on the molecular mechanisms of 4-Diethylaminopyridine in different biological contexts. For instance, Connolly et al. (2004) explored its role as a selective inducible nitric oxide synthase inhibitor, providing insight into differential binding modes dependent on nitrogen substitution (Connolly et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-diethylpyridin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(4-2)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLEQPZOCJQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472052 | |
Record name | 4-diethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diethylaminopyridine | |
CAS RN |
28405-79-0 | |
Record name | 4-diethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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